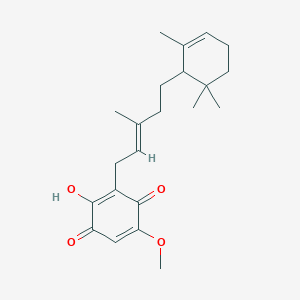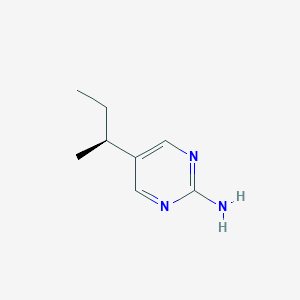![molecular formula C12H12N2O2S B136830 2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-60-4](/img/structure/B136830.png)
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic acid, commonly known as ATPA, is a synthetic compound that belongs to the class of glutamate receptor agonists. It is a potent and selective agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. ATPA is widely used in scientific research as a tool to study the mechanisms of excitatory neurotransmission in the central nervous system.
Wirkmechanismus
ATPA acts as an agonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. When ATPA binds to the AMPA receptor, it causes the receptor to open and allow the influx of positively charged ions such as sodium and calcium. This influx of ions leads to depolarization of the postsynaptic membrane, which can trigger an action potential and the release of neurotransmitters.
Biochemische Und Physiologische Effekte
ATPA has been shown to have various biochemical and physiological effects in the central nervous system. It can enhance synaptic plasticity, which is the ability of synapses to change in strength and efficacy in response to neuronal activity. ATPA can also increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
ATPA is a potent and selective agonist of the AMPA receptor, which makes it a valuable tool for studying the mechanisms of excitatory neurotransmission in the central nervous system. Its selectivity allows researchers to isolate the effects of AMPA receptor activation from other neurotransmitter systems. However, ATPA has limitations in that it is not a natural ligand for the AMPA receptor and can cause non-physiological effects.
Zukünftige Richtungen
There are several future directions for research involving ATPA. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Another area of interest is the development of new compounds that can selectively target AMPA receptors and have fewer non-physiological effects. Additionally, researchers are investigating the potential therapeutic applications of AMPA receptor agonists in the treatment of neurological disorders.
Synthesemethoden
ATPA can be synthesized using various methods, including the reaction of 2-bromo-3-nitrobenzoic acid with thioamide, followed by reduction and cyclization. Another method involves the reaction of 2-bromo-3-nitrobenzoic acid with thiosemicarbazide, followed by reduction and cyclization. The synthesis of ATPA requires expertise in organic chemistry and is typically carried out in specialized laboratories.
Wissenschaftliche Forschungsanwendungen
ATPA is widely used in scientific research to study the mechanisms of excitatory neurotransmission in the central nervous system. It is a potent and selective agonist of the AMPA receptor, which is involved in synaptic plasticity, learning, and memory. ATPA has been used in various studies to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
132483-60-4 |
|---|---|
Produktname |
2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid |
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
2-[3-amino-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12N2O2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,13H2,1H3,(H,15,16) |
InChI-Schlüssel |
PMWZSTUEENPYHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)N)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



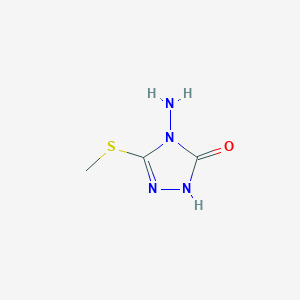
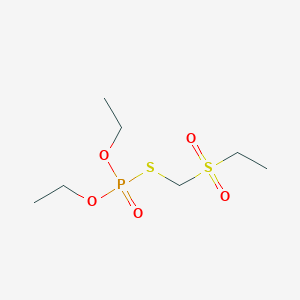
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)
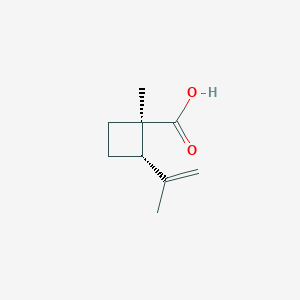
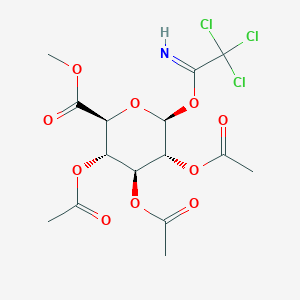
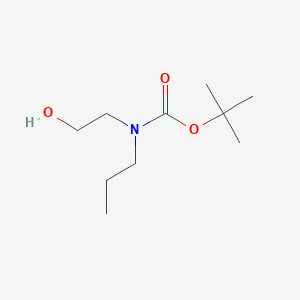
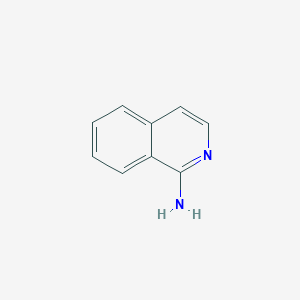
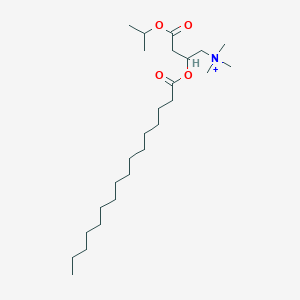
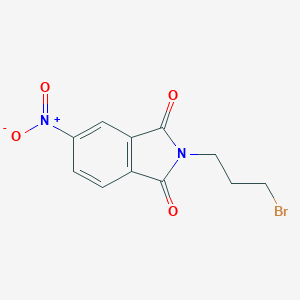
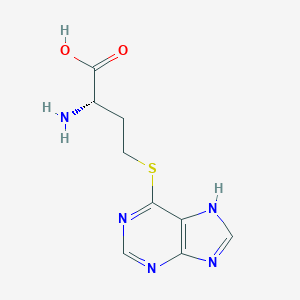
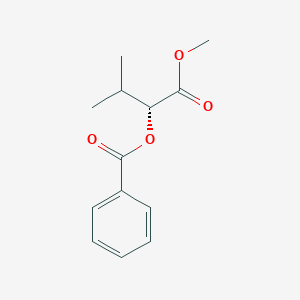
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
